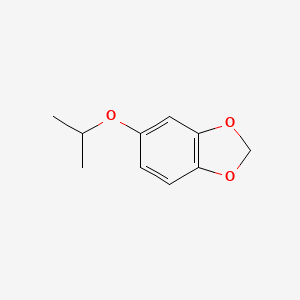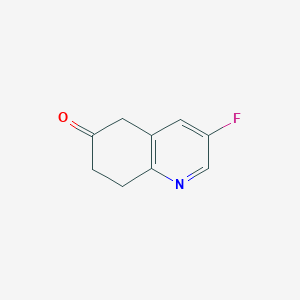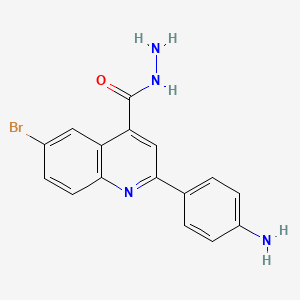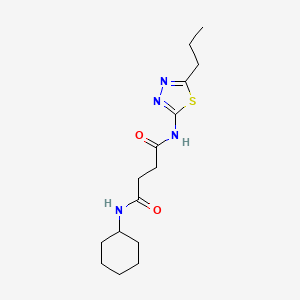
1,3,4,7-Tetraphenyl-4,7-dihydro-2-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,7-Tetraphenyl-4,7-dihydro-2-benzofuran is an organic compound belonging to the class of benzofurans. Benzofurans are characterized by a benzene ring fused to a furan ring. This compound is notable for its unique structural features, which include four phenyl groups attached to the benzofuran core. It has a molecular formula of C32H24O and a molecular weight of 424.5324 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,7-Tetraphenyl-4,7-dihydro-2-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tetraphenylcyclopentadienone with diphenylacetylene in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,7-Tetraphenyl-4,7-dihydro-2-benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetraphenylquinone, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
1,3,4,7-Tetraphenyl-4,7-dihydro-2-benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,3,4,7-Tetraphenyl-4,7-dihydro-2-benzofuran involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another derivative with therapeutic applications.
Uniqueness
1,3,4,7-Tetraphenyl-4,7-dihydro-2-benzofuran is unique due to its four phenyl groups, which enhance its stability and reactivity compared to simpler benzofurans. This structural feature also contributes to its diverse range of applications in scientific research and industry .
Propiedades
Número CAS |
3586-65-0 |
|---|---|
Fórmula molecular |
C32H24O |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
1,3,4,7-tetraphenyl-4,7-dihydro-2-benzofuran |
InChI |
InChI=1S/C32H24O/c1-5-13-23(14-6-1)27-21-22-28(24-15-7-2-8-16-24)30-29(27)31(25-17-9-3-10-18-25)33-32(30)26-19-11-4-12-20-26/h1-22,27-28H |
Clave InChI |
LPPKTYKSMWNKPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C=CC(C3=C(OC(=C23)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Hydrazinyl-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168414.png)





![1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B14168448.png)

![9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)-](/img/structure/B14168460.png)


